molecular formula C4H2BrClN2O B12357120 4-bromo-5-chloro-4H-pyridazin-3-one

4-bromo-5-chloro-4H-pyridazin-3-one

Cat. No.: B12357120
M. Wt: 209.43 g/mol
InChI Key: RKTMFOXOWZSEJO-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-4H-pyridazin-3-one is a heterocyclic compound that belongs to the pyridazinone family Pyridazinones are known for their diverse pharmacological activities and have attracted significant attention in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-5-chloro-4H-pyridazin-3-one typically involves the cyclization of appropriate hydrazine derivatives with suitable ketones or esters. One common method includes the reaction of hydrazine or aryl hydrazines with 1,4-dicarbonyl compounds under controlled conditions . The reaction is often carried out in the presence of catalysts and under specific temperature and pressure conditions to achieve high yields.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-chloro-4H-pyridazin-3-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyridazinones, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

4-Bromo-5-chloro-4H-pyridazin-3-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-bromo-5-chloro-4H-pyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its pharmacological effects. For example, it may act as an antagonist to specific receptors or inhibit key enzymes involved in metabolic pathways . The exact mechanism depends on the specific application and the biological target being studied.

Comparison with Similar Compounds

Uniqueness: 4-Bromo-5-chloro-4H-pyridazin-3-one is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential for functionalization. This makes it a valuable compound for the synthesis of diverse derivatives with various pharmacological activities.

Properties

Molecular Formula

C4H2BrClN2O

Molecular Weight

209.43 g/mol

IUPAC Name

4-bromo-5-chloro-4H-pyridazin-3-one

InChI

InChI=1S/C4H2BrClN2O/c5-3-2(6)1-7-8-4(3)9/h1,3H

InChI Key

RKTMFOXOWZSEJO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(C(=O)N=N1)Br)Cl

Origin of Product

United States

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